Cas no 1936040-86-6 (3-iodo-4,5-dimethylaniline)

3-iodo-4,5-dimethylaniline 化学的及び物理的性質
名前と識別子
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- Benzenamine, 3-iodo-4,5-dimethyl-
- 3-iodo-4,5-dimethylaniline
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- MDL: MFCD30221762
- インチ: 1S/C8H10IN/c1-5-3-7(10)4-8(9)6(5)2/h3-4H,10H2,1-2H3
- InChIKey: CBHGMTKAAFWVJC-UHFFFAOYSA-N
- ほほえんだ: C1(N)=CC(C)=C(C)C(I)=C1
3-iodo-4,5-dimethylaniline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-248659-1g |
3-iodo-4,5-dimethylaniline |
1936040-86-6 | 1g |
$0.0 | 2023-09-15 | ||
Enamine | EN300-248659-1.0g |
3-iodo-4,5-dimethylaniline |
1936040-86-6 | 1.0g |
$0.0 | 2023-02-20 |
3-iodo-4,5-dimethylaniline 関連文献
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Hanshen Xin,Jing Li,Congwu Ge,Xiaodi Yang,Tianrui Xue,Xike Gao Mater. Chem. Front., 2018,2, 975-985
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Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
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Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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John J. Lavigne Chem. Commun., 2003, 1626-1627
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Jiaxin Zheng,Zongxiang Hu,Shiyong Zuo,Zhiguo Wu,Pengxun Yan,Feng Pan RSC Adv., 2015,5, 72857-72862
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10. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
3-iodo-4,5-dimethylanilineに関する追加情報
Comprehensive Overview of 3-iodo-4,5-dimethylaniline (CAS No. 1936040-86-6): Properties, Applications, and Market Insights
3-iodo-4,5-dimethylaniline (CAS No. 1936040-86-6) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This halogenated aniline derivative is characterized by its unique molecular structure, featuring an iodine substituent at the 3-position and methyl groups at the 4 and 5 positions of the aromatic ring. The compound's distinct properties make it a valuable intermediate in the synthesis of more complex molecules.
The growing demand for 3-iodo-4,5-dimethylaniline can be attributed to its versatility in organic synthesis. Researchers frequently search for "3-iodo-4,5-dimethylaniline synthesis" or "CAS 1936040-86-6 applications," reflecting the compound's importance in medicinal chemistry. Its iodine moiety makes it particularly useful in cross-coupling reactions, which are fundamental to modern drug discovery processes.
From a chemical perspective, 3-iodo-4,5-dimethylaniline demonstrates interesting reactivity patterns. The electron-donating methyl groups influence the aromatic system's electronic properties, while the iodine atom serves as an excellent leaving group in nucleophilic substitution reactions. These characteristics have led to increased interest in "3-iodo-4,5-dimethylaniline reactivity" among synthetic chemists.
In pharmaceutical applications, this compound serves as a key building block for various drug candidates. Recent literature searches show trending queries like "3-iodo-4,5-dimethylaniline in drug development" and "CAS 1936040-86-6 pharmaceutical uses." The compound's structural features make it particularly valuable in creating molecules with potential biological activity, especially in central nervous system targeting drugs.
The agrochemical industry has also shown interest in 3-iodo-4,5-dimethylaniline, particularly in the development of novel pesticides and herbicides. Researchers investigating "3-iodo-4,5-dimethylaniline agrochemical applications" have found its derivatives to exhibit promising activity against various plant pathogens. This application aligns with current agricultural trends focusing on sustainable crop protection solutions.
Market analysis reveals steady growth in demand for 3-iodo-4,5-dimethylaniline, with particular interest from Asian pharmaceutical manufacturers. The search term "CAS 1936040-86-6 suppliers" has seen a consistent increase in frequency, indicating growing commercial interest. Current production focuses on small to medium-scale synthesis to meet research and development needs.
From a regulatory standpoint, 3-iodo-4,5-dimethylaniline is generally regarded as a research chemical with no significant restrictions in most jurisdictions. However, professionals searching for "3-iodo-4,5-dimethylaniline safety data" should consult appropriate material safety data sheets and handle the compound with standard laboratory precautions.
The future outlook for 3-iodo-4,5-dimethylaniline appears promising, particularly in light of emerging trends in personalized medicine and targeted drug delivery systems. Its structural versatility positions it as a potentially important intermediate in developing next-generation therapeutics, as evidenced by increasing searches for "3-iodo-4,5-dimethylaniline in drug discovery."
Analytical characterization of 3-iodo-4,5-dimethylaniline typically involves techniques such as NMR spectroscopy, mass spectrometry, and HPLC. Researchers investigating "CAS 1936040-86-6 characterization" will find these methods essential for quality control and structural verification in synthetic applications.
Storage and handling recommendations for 3-iodo-4,5-dimethylaniline include protection from light and moisture, with optimal storage under inert atmosphere. These precautions address common queries about "3-iodo-4,5-dimethylaniline stability" and ensure the compound maintains its integrity for research applications.
In conclusion, 3-iodo-4,5-dimethylaniline (CAS No. 1936040-86-6) represents a valuable chemical building block with diverse applications in pharmaceutical and agrochemical research. Its unique structural features and reactivity profile continue to make it a compound of significant interest in organic synthesis and drug development circles.
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